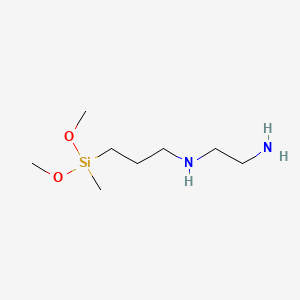

N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane

Description

N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane is an organosilicon compound that features both amino and methoxysilane functional groups. This compound is widely used in various industrial and scientific applications due to its ability to form strong bonds with both organic and inorganic materials. It is particularly valued for its role in surface modification, adhesion promotion, and as a coupling agent in composite materials.

Properties

IUPAC Name |

N'-[3-[dimethoxy(methyl)silyl]propyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H22N2O2Si/c1-11-13(3,12-2)8-4-6-10-7-5-9/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWFLKHKWJMCEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(CCCNCCN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22N2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

165895-35-2 | |

| Record name | 1,2-Ethanediamine, N1-[3-(dimethoxymethylsilyl)propyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165895-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1044649 | |

| Record name | N-{3-[Dimethoxy(methyl)silyl]propyl}ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2-Ethanediamine, N1-[3-(dimethoxymethylsilyl)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3069-29-2 | |

| Record name | N-(β-Aminoethyl)-γ-aminopropylmethyldimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3069-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003069292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1-[3-(dimethoxymethylsilyl)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-{3-[Dimethoxy(methyl)silyl]propyl}ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(dimethoxymethylsilyl)propyl]ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-AMINOETHYL)-3-AMINOPROPYLMETHYLDIMETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M0Z441606 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane typically involves the reaction of 3-chloropropylmethyldimethoxysilane with ethylenediamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxysilane groups. The general reaction scheme is as follows:

[ \text{3-chloropropylmethyldimethoxysilane} + \text{ethylenediamine} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction is typically catalyzed by a base such as sodium ethoxide to enhance the nucleophilic substitution process.

Types of Reactions:

Condensation Reactions: this compound readily undergoes condensation reactions with carbonyl compounds to form Schiff bases. This reaction is facilitated by the presence of amino groups.

Hydrolysis and Polycondensation: The methoxysilane groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds. This is a key reaction in the formation of silane-based coatings and adhesives.

Common Reagents and Conditions:

Carbonyl Compounds: For Schiff base formation, common reagents include aldehydes and ketones.

Water and Acid/Base Catalysts: Hydrolysis of methoxysilane groups is typically carried out in the presence of water and can be catalyzed by acids or bases.

Major Products:

Schiff Bases: Formed from the reaction with carbonyl compounds.

Siloxane Networks: Resulting from the hydrolysis and polycondensation of methoxysilane groups.

Scientific Research Applications

Key Applications

- Additive in Foundry Resins

- Synthesis of Amino Functional Silicones

- Surface Modification

- Sealants and Adhesives

- Mineral Fiber Insulating Materials

Case Study 1: Influence on Silica Properties

A study investigated the effects of N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane on the surface and morphological properties of precipitated silica. The results indicated significant improvements in particle size distribution and surface area:

- Mean particle size decreased to 507.3 nm with a polydispersity index of 0.005.

- Enhanced adsorptive properties were observed due to surface modification .

| Property | Unmodified Silica | Modified Silica |

|---|---|---|

| Mean Particle Size (nm) | >1000 | 507.3 |

| Polydispersity Index | 0.15 | 0.005 |

| Specific Surface Area (m²/g) | 150 | 208 |

Case Study 2: Adsorption Applications

Functionalized nano HMS type mesoporous silica incorporating this compound was evaluated for its ability to adsorb lead ions from aqueous media. The modified silica demonstrated a high capacity for lead removal, indicating its potential use in environmental remediation applications .

Mechanism of Action

The primary mechanism by which N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane exerts its effects is through the formation of strong covalent bonds with both organic and inorganic substrates. The amino groups can react with various functional groups, while the methoxysilane groups can hydrolyze and condense to form siloxane networks. This dual reactivity makes it an effective coupling agent and surface modifier.

Comparison with Similar Compounds

N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Similar structure but with three methoxy groups instead of two.

3-(2-Aminoethylamino)propyltrimethoxysilane: Another similar compound with three methoxy groups and an additional amino group.

Uniqueness: N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane is unique due to its specific combination of functional groups, which provides a balance between reactivity and stability. This makes it particularly suitable for applications requiring strong adhesion and durable coatings.

Biological Activity

N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane, commonly referred to as DAMO, is a silane compound with significant biological activity and applications in various fields, including materials science and biochemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₈H₂₂N₂O₃Si

- Molecular Weight : 222.3574 g/mol

- CAS Registry Number : 1760-24-3

DAMO contains amino groups that contribute to its reactivity and biological interactions. Its structure allows for the formation of hydrogen bonds and complexation with various biological molecules.

Biological Activity Overview

The biological activity of DAMO is primarily attributed to its amino functional groups, which facilitate interactions with proteins, nucleic acids, and other biomolecules. Key areas of interest include:

- Cytotoxicity and Biocompatibility : Studies have shown that DAMO exhibits low cytotoxicity in mammalian cell lines, suggesting good biocompatibility for biomedical applications .

- Antimicrobial Properties : Research indicates that DAMO possesses antimicrobial activity against various pathogens, making it a potential candidate for use in coatings and materials that require antibacterial properties .

- Cell Adhesion and Proliferation : DAMO has been found to enhance cell adhesion and proliferation in vitro, which is critical for tissue engineering applications. The presence of amino groups promotes the attachment of cells to surfaces modified with DAMO .

The mechanisms through which DAMO exerts its biological effects include:

- Hydrogen Bonding : The amino groups in DAMO can form hydrogen bonds with biomolecules, enhancing interactions at the cellular level.

- Surface Modification : When used as a surface modifier, DAMO improves the adhesion properties of materials by providing reactive sites for biomolecules.

- Silanol Formation : Upon hydrolysis, DAMO forms silanol groups that can further react with other silanes or biological substrates, enhancing its functional properties .

1. Cytotoxicity Assessment

A study evaluated the cytotoxic effects of DAMO on human fibroblast cells. The results indicated an LD50 greater than 500 mg/kg when administered orally in rat models, suggesting a favorable safety profile for potential therapeutic applications .

2. Antimicrobial Efficacy

In a comparative study, coatings modified with DAMO showed a significant reduction in bacterial colonization compared to unmodified surfaces. This property was attributed to the silane's ability to disrupt bacterial cell membranes through electrostatic interactions .

3. Tissue Engineering Applications

Research involving the use of DAMO in tissue scaffolds demonstrated enhanced cell attachment and proliferation rates when compared to scaffolds without silane modification. This indicates its potential utility in regenerative medicine .

Data Table: Biological Activity Summary

| Property | Observations |

|---|---|

| Cytotoxicity | Low cytotoxicity (LD50 > 500 mg/kg) |

| Antimicrobial Activity | Effective against multiple bacterial strains |

| Cell Adhesion | Enhanced adhesion in fibroblast cultures |

| Application | Potential use in coatings and tissue engineering |

Q & A

Q. What are the established methods for synthesizing and characterizing N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane in laboratory settings?

Answer: The synthesis of this compound typically involves silane coupling agent chemistry, where methoxysilane groups enable hydrolysis and condensation reactions. Characterization employs:

- Nuclear Magnetic Resonance (NMR): ¹H and ²⁹Si NMR confirm structural integrity and polymerization in situ (e.g., in cellulose matrices) .

- Spectroscopy: X-ray Photoelectron Spectroscopy (XPS) verifies surface composition and amine functionality .

- Microscopy: Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS) maps spatial distribution within composite materials .

- Chromatography: Purity is assessed via HPLC or GC-MS, though these methods are not explicitly detailed in the provided evidence.

Q. What mechanisms underlie the interaction of this compound with cellulose fibers for material strengthening?

Answer: The dual amine groups facilitate covalent bonding with carbonyl groups in oxidized cellulose via Schiff base formation, enhancing mechanical properties. Key factors include:

- Penetration Efficiency: Low concentrations achieve high fiber uptake due to the molecule's small size and hydrophilic amine groups .

- Fiber Composition: Efficacy is higher in less degraded, low-lignin fibers, as lignin hinders silane penetration .

- Crosslinking: In situ polymerization forms siloxane networks, improving tensile strength and water resistance .

Q. How does this compound function as a deacidification agent in paper conservation?

Answer: The methoxysilane groups hydrolyze to generate alkaline species (e.g., methanol derivatives), neutralizing acidic degradation products in aged paper. Deacidification efficacy is quantified via pH measurements and accelerated aging tests .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s efficacy in stabilizing degraded vs. non-degraded cellulose materials?

Answer: Contradictions arise from variations in fiber oxidation states and lignin content. Methodological approaches include:

- Pre-Treatment Analysis: Quantify carbonyl groups (via FTIR or titration) to predict Schiff base formation, which may cause yellowing in oxidized fibers .

- Dose Optimization: Use lower concentrations (<1 wt%) for highly degraded fibers to minimize side reactions .

- Multi-Technique Validation: Combine mechanical testing (e.g., tensile strength) with chemical analysis (XPS, SEM-EDS) to disentangle strengthening vs. degradation effects .

Q. What strategies optimize the compound’s concentration and application conditions for targeted outcomes (e.g., CO₂ capture vs. material reinforcement)?

Answer:

- CO₂ Capture: Blend with nanofibrillated cellulose (NFC) at 10–15 wt% silane, achieving ~1.39 mmol CO₂/g capacity. Humidity (40% RH) and cyclic stability (20+ cycles) are critical parameters .

- Material Reinforcement: For cellulose composites, optimize at 0.5–2 wt% to balance penetration depth and crosslinking density. Higher concentrations risk phase separation .

Q. How can the compound be integrated into hybrid polymer systems (e.g., polyurethane foams) while minimizing interfacial incompatibility?

Answer:

- Surface Functionalization: Pre-treat inorganic fillers (e.g., silica) with the silane to enhance dispersion in polymer matrices .

- In Situ Polymerization: Co-condense with polymer precursors (e.g., polyurethane monomers) to form covalent siloxane-polymer networks .

- Compatibility Screening: Use Dynamic Mechanical Analysis (DMA) and Differential Scanning Calorimetry (DSC) to assess glass transition shifts and phase homogeneity .

Q. What advanced analytical techniques are critical for probing the compound’s hydrolytic stability in aqueous environments?

Answer:

- Solid-State NMR: Track hydrolysis kinetics of methoxysilane groups in real time .

- Accelerated Aging Tests: Expose samples to controlled humidity/temperature and monitor mechanical decay via rheometry .

- Mass Spectrometry (MS): Identify hydrolysis byproducts (e.g., methanol, silanols) to refine reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.